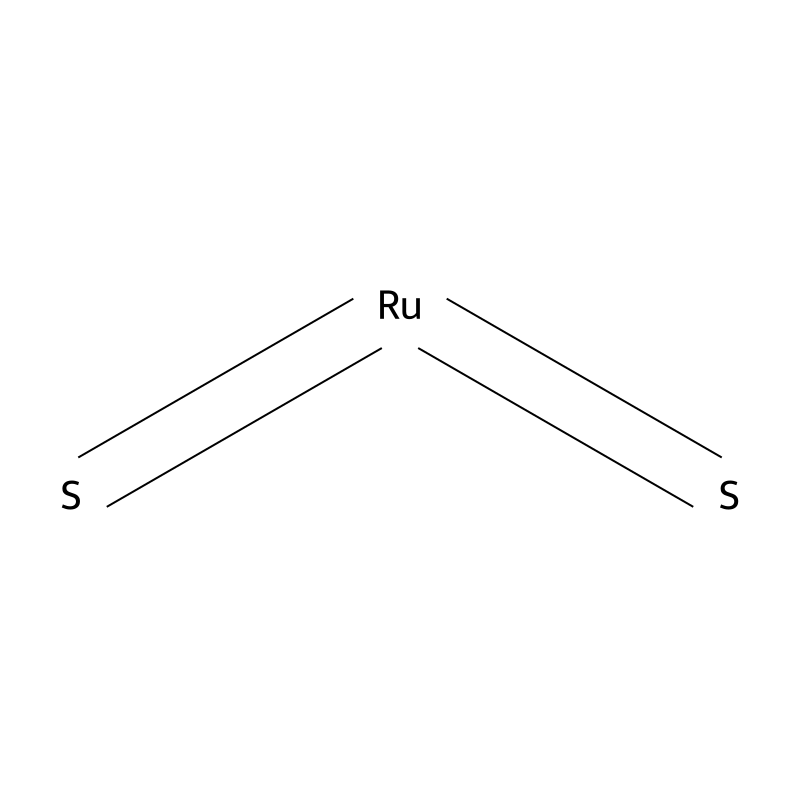

Ruthenium(IV) sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrocatalysis for Energy Conversion

One of the most widely explored applications of Ruthenium(IV) sulfide lies in electrocatalysis, particularly for the oxygen evolution reaction (OER). OER is a crucial half-reaction in water splitting, a process considered essential for generating clean hydrogen fuel.

Ruthenium(IV) sulfide demonstrates high catalytic activity towards OER due to its:

- Abundant active sites: The presence of Ru⁴⁺ ions provides active sites for water oxidation [1].

- Optimal bandgap: The bandgap energy of RuS₂ aligns well with the energy required for OER, facilitating efficient electron transfer [2].

- Stability: Ruthenium(IV) sulfide exhibits good stability under harsh electrochemical conditions, making it a promising candidate for long-term applications [3].

These features make Ruthenium(IV) sulfide a potential candidate for developing efficient and durable electrocatalysts for water splitting and other energy conversion technologies.

Further Reading:

- [1] Lee, J., Kang, S., & Nam, S. Y. (2020). Ruthenium sulfide nanostructures: synthesis, properties, and applications in energy conversion and storage. Chemical Society Reviews, 49(6), 1893-1922.

- [2] Li, Y., Li, Y., Zhao, Y., Xu, X., Zhang, X., & Ma, Y. (2020). Recent advances in RuS<sub>2</sub>-based electrocatalysts for oxygen evolution reaction. Advanced Science, 7(13), 2000083.

- [3] Liu, M., Zhao, Y., Li, Z., Zhang, T., He, D., Jiang, Y., & Sun, Z. (2016). High-performance and durable oxygen evolution electrocatalyst: amorphous RuS<sub>2</sub> nanosheets grown on carbon cloth. Nano Research, 9(1), 1-8.

Gas Sensing

Ruthenium(IV) sulfide exhibits potential for gas sensing applications due to its ability to change its electrical properties upon exposure to specific gases. Research suggests that RuS₂ can be used for:

- NO₂ gas detection: Studies have shown that Ruthenium(IV) sulfide nanoparticles demonstrate high sensitivity and selectivity towards nitrogen dioxide (NO₂) gas, making them potential candidates for NO₂ sensors [4].

- NH₃ gas detection: Ruthenium(IV) sulfide-based sensors also show promise in detecting ammonia (NH₃) gas, with research indicating a change in resistance upon exposure to NH₃, enabling its detection [5].

Ruthenium(IV) sulfide has the chemical formula RuS₂ and consists of one ruthenium atom and two sulfur atoms. It typically appears as a black solid and is known for its stability under certain conditions. The compound is part of a broader class of metal sulfides that exhibit unique electronic and catalytic properties, making them valuable in various scientific applications .

Research indicates that ruthenium(IV) sulfide exhibits some biological activity. It has been shown to cause skin irritation and serious eye damage upon contact. Its interaction with biological systems is an area of ongoing research, particularly concerning its potential cytotoxic effects and applications in drug delivery systems .

Several methods exist for synthesizing ruthenium(IV) sulfide:

- Hydrothermal Synthesis: This method involves the reaction of ruthenium precursors with sulfur sources under high temperature and pressure conditions. For instance, ruthenium sulfide nanoparticles can be synthesized by decorating activated graphite sheets using hydrothermal techniques .

- Chemical Vapor Deposition: This technique allows for the deposition of thin films of ruthenium sulfide on substrates, useful for electronic applications.

- Solid-State Reactions: Mixing solid-state precursors at elevated temperatures can yield ruthenium(IV) sulfide.

Studies on the interactions of ruthenium(IV) sulfide with other compounds reveal its potential in forming complexes that may exhibit enhanced catalytic or biological properties. For example, research into transition-metal complexes with sulfur ligands highlights how modifications to the ligand environment can affect the reactivity and stability of ruthenium compounds .

Ruthenium(IV) sulfide shares similarities with other metal sulfides. Here are some comparable compounds:

| Compound Name | Chemical Formula | Notable Properties |

|---|---|---|

| Molybdenum disulfide | MoS₂ | Excellent lubricating properties |

| Tungsten disulfide | WS₂ | High electrical conductivity |

| Cobalt disulfide | CoS₂ | Magnetic properties |

Uniqueness of Ruthenium(IV) Sulfide

Ruthenium(IV) sulfide stands out due to its unique combination of stability, catalytic activity, and potential biological interactions. Unlike molybdenum or tungsten disulfides, which are primarily used for lubrication or electrical applications, ruthenium(IV) sulfide's versatility extends into biological research and advanced materials science.

Traditional Synthesis Pathways

Direct Elemental Combination

High-temperature solid-state reactions between ruthenium powder and elemental sulfur (S₈) at 600–900°C yield polycrystalline RuS₂. The process follows:

$$ \text{Ru} + 2\text{S} \xrightarrow{\Delta} \text{RuS}2 $$

Crystallinity improves with extended annealing (12–48 hr), though sulfur deficiency (RuS{2−x}) often occurs due to S sublimation.

Hydrogen Sulfide-Mediated Routes

Gas-phase sulfidation of RuO₂ or RuCl₃ precursors using H₂S/H₂ mixtures (400–600°C) produces phase-pure RuS₂. This method enables better stoichiometry control compared to direct synthesis, with sulfur-to-ruthenium ratios adjustable from 1.90 to 2.00.

Advanced Fabrication Techniques

Hydrothermal Synthesis

RuS₂ nanoparticles (2–5 nm) form via 24–48 hr hydrothermal treatment of RuCl₃·xH₂O with thioacetamide (C₂H₅NS) at 160–200°C. Crystallinity depends on reaction time:

| Duration (hr) | Crystallite Size (nm) | S:Ru Ratio | |

|---|---|---|---|

| 24 | 2.1 ± 0.3 | 1.92 | |

| 48 | 4.8 ± 0.5 | 1.98 |

Chemical Vapor Transport (CVT)

Single-crystal growth using iodine transport agents (5 mg/cm³) in sealed quartz ampules produces mm-scale RuS₂ crystals. Optimal conditions:

- Temperature gradient: 900°C (source) → 850°C (growth zone)

- Growth rate: 0.2 mm/day

- Crystal habit: Cubic {100} faces dominant

Solvothermal/Colloidal Routes

DMSO-mediated synthesis at 180°C yields 2.5 ± 0.4 nm RuS₂ nanoparticles with narrow size distribution (PDI <0.1). Surface functionalization with [MoS₄]²⁻ or N(Et)₃ enhances colloidal stability (ζ-potential: −35 mV to +28 mV).

Structural Control and Defect Engineering

Sulfuration Temperature Effects

Controlled sulfidation (300–600°C) modulates disorder parameters:

| Temperature (°C) | Crystallite Size (nm) | S Vacancy Density (10¹⁸ cm⁻³) | |

|---|---|---|---|

| 300 | 4.2 | 2.1 | |

| 500 | 8.7 | 0.3 |

Intentional Defect Introduction

- Ru vacancies: Achieved via RuCl₃ deficiency during synthesis (10–20% vacancy concentration)

- S-S bond variation: S-S distances tunable from 2.10–2.25 Å through pressure annealing (1–5 GPa)

Structural Characterization

- XRD: Lattice parameter a = 5.611–5.632 Å (JCPDS 89-3054)

- Raman: Active modes at 342 cm⁻¹ (Eg), 376 cm⁻¹ (Tg), 432 cm⁻¹ (A_g)

- Disorder quantification via FWHM ratio: Ag/Eg = 0.8–1.2

Doping and Functionalization

Nitrogen Doping

N incorporation (7.2 at%) via NH₃ annealing enhances HER activity:

| Sample | Overpotential @10 mA/cm² (mV) | Tafel Slope (mV/dec) | |

|---|---|---|---|

| Pristine RuS₂ | 298 | 96 | |

| N-RuS₂ | 78 | 53 |

Phosphorus Co-Doping

P-S codoped RuS₂ on carbon nanosheets shows pH-universal HER performance:

| Medium | Overpotential @10 mA/cm² (mV) | Stability (1000 cycles) |

|---|---|---|

| 0.5 M H₂SO₄ | 67 | 98% retention |

| 1 M KOH | 89 | 95% retention |

Hydrogen Evolution Reaction (HER)

Mechanistic insights into H₂ adsorption and desorption kinetics

Ruthenium(IV) sulfide demonstrates exceptional hydrogen evolution reaction activity through well-defined mechanistic pathways involving water dissociation and hydrogen intermediate formation [2]. The catalytic process begins with water molecule adsorption on ruthenium-centered active sites, followed by dissociative adsorption that produces hydrogen intermediates and hydroxide species [3]. Density functional theory calculations reveal that the water dissociation ability of ruthenium disulfide surfaces is remarkably similar to platinum, with energy barriers for breaking the hydroxyl-hydrogen bond in water measuring approximately 1.13 electron volts on the ruthenium disulfide (200) surface [4].

The hydrogen adsorption and desorption kinetics proceed through a Volmer-Tafel mechanism, where electrochemical desorption of hydrogen serves as the rate-determining step [3]. X-ray absorption fine structure spectroscopy studies demonstrate that ruthenium-sulfur bonds in ruthenium disulfide create modified surface charge distributions that optimize ruthenium-hydrogen intermediate interactions [30]. The computed hydrogen adsorption free energy on the ruthenium disulfide (200) surface is 0.16 electron volts, which approaches the optimal value for efficient hydrogen evolution and closely matches that of benchmark platinum catalysts [4].

Mechanistic investigations reveal that sulfur doping in ruthenium disulfide significantly enhances water dissociation kinetics by creating electron-rich ruthenium sites with favorable adsorption behavior for diverse reaction intermediates [2] [5]. The synergistic effect between ruthenium centers and sulfur atoms facilitates rapid hydrogen adsorption and desorption processes, with Tafel slopes as low as 29 millivolts per decade demonstrating superior reaction kinetics [3] [4].

Optimization of d-band centers for H* adsorption free energy

The electronic structure optimization of ruthenium disulfide through d-band center modulation represents a critical strategy for enhancing hydrogen evolution reaction performance [20]. Theoretical calculations demonstrate that the d-band center position directly influences the binding strength of hydrogen intermediates on ruthenium disulfide surfaces [19]. Ruthenium disulfide exhibits an optimal d-band center configuration that weakens overly strong hydrogen adsorption while maintaining sufficient binding for efficient catalysis [20].

Heterogeneous interface engineering in ruthenium oxide/nickel-ruthenium systems shows that the presence of ruthenium disulfide interfaces causes a downshift in the d-band center, which appropriately weakens the strong adsorption of hydrogen intermediates and improves hydrogen evolution reaction performance [20]. The electronic structure modulation occurs through electron redistribution over ruthenium disulfide/metal sulfide heterointerfaces, creating electron-deficient ruthenium sites with optimized adsorption energies [5] [26].

Defect engineering in ruthenium disulfide further optimizes d-band center positions by introducing sulfur vacancies and ruthenium defects that upshift the d-band center of ruthenium atoms [9] [24]. This electronic modification strengthens hydrogen adsorption and produces optimal adsorption free energy values for hydrogen intermediates [24]. The controlled disorder and defect engineering in pyrite-type ruthenium disulfide nanoparticles creates a synergistic effect between increased electrochemically active surface area and improved intrinsic activity through d-band center optimization [9].

Performance benchmarks against Pt and MoS₂ catalysts

Ruthenium disulfide demonstrates remarkable hydrogen evolution reaction performance that frequently surpasses platinum and molybdenum disulfide benchmarks across diverse electrolyte conditions [3] [4] [13]. Spherical ruthenium disulfide on sulfur-doped reduced graphene oxide achieves overpotentials of 25 and 56 millivolts at current densities of 10 and 50 milliamperes per square centimeter respectively, outperforming commercial platinum/carbon catalysts which require 86 and 71 millivolts under similar conditions [3] [4].

| Catalyst | Overpotential at 10 mA/cm² (mV) | Overpotential at 50 mA/cm² (mV) | Tafel Slope (mV/dec) | Exchange Current Density (mA/cm²) |

|---|---|---|---|---|

| Ruthenium disulfide/S-rGO | 25 | 56 | 29 | 1.32 |

| 20 wt% Pt/C | 25 | 86 | 33 | - |

| 40 wt% Pt/C | 24 | 71 | 33 | - |

| Molybdenum disulfide | >100 | >200 | >60 | <0.1 |

In alkaline electrolytes, ruthenium disulfide catalysts demonstrate superior performance compared to platinum catalysts, with ruthenium selenide requiring only 29.5 millivolts overpotential at 10 milliamperes per square centimeter compared to 35.3 millivolts for commercial platinum/carbon [13]. The exchange current density of optimized ruthenium disulfide catalysts reaches 1.79 milliamperes per square centimeter, exceeding that of commercial platinum/carbon at 1.70 milliamperes per square centimeter [13].

Ruthenium disulfide-based catalysts consistently exhibit lower Tafel slopes than molybdenum disulfide systems, with values ranging from 29 to 39 millivolts per decade compared to molybdenum disulfide slopes typically exceeding 60 millivolts per decade [3] [13] [28]. The superior kinetics of ruthenium disulfide result from its unique electronic structure and optimized hydrogen binding energies that approach those of platinum while maintaining enhanced water dissociation capabilities [4] [19].

Oxygen Evolution Reaction (OER)

Bifunctional catalytic behavior in alkaline media

Ruthenium disulfide exhibits exceptional bifunctional electrocatalytic activity for oxygen evolution reaction in alkaline media, demonstrating superior performance compared to conventional ruthenium-based and pyrite-type catalysts [9] [24]. The optimized ruthenium disulfide catalysts achieve oxygen evolution reaction overpotentials as low as 282 millivolts at 10 milliamperes per square centimeter, significantly outperforming benchmark ruthenium dioxide catalysts under similar conditions [9].

The bifunctional nature of ruthenium disulfide stems from its unique electronic structure that facilitates both hydrogen and oxygen evolution reactions through distinct active sites [24]. Experimental investigations reveal that ruthenium-centered sites primarily govern hydrogen evolution reaction activity, while oxygen evolution reaction proceeds through activated lattice oxygen species and surface reconstruction processes [6] [22]. The disorder and defect engineering in ruthenium disulfide creates electrochemically active surface areas that enhance both intrinsic activity and accessibility of catalytic sites [9].

Alkaline oxygen evolution reaction kinetics on ruthenium disulfide surfaces follow the conventional adsorbate evolution mechanism, where oxygen molecules evolve from water molecules adsorbed on catalyst surfaces [22]. The process involves sequential formation of hydroxyl, oxygen, and peroxide intermediates before oxygen release [22]. Ruthenium disulfide demonstrates improved oxygen evolution reaction stability in alkaline conditions compared to acidic environments, where lattice oxygen mechanism and associated dissolution processes are less pronounced [14] [22].

The bifunctional performance of ruthenium disulfide in alkaline electrolytes enables its application as both anode and cathode catalyst in water electrolysis systems [9] [24]. When employed as a bifunctional catalyst, ruthenium disulfide achieves ultralow cell voltages of 1.527 volts at 10 milliamperes per square centimeter with excellent long-term stability, outperforming platinum/carbon and ruthenium dioxide catalyst combinations [9].

Synergistic interface effects in heterostructured systems

Heterostructured ruthenium disulfide systems demonstrate enhanced oxygen evolution reaction performance through synergistic interface effects that modulate electronic properties and create additional active sites [5] [26]. The formation of ruthenium disulfide nanocrystal-decorated amorphous nickel sulfide nanosheets creates electron redistribution over ruthenium disulfide/nickel sulfide heterointerfaces, resulting in modulatory electronic states that favor oxygen evolution reaction kinetics [5] [26].

Interfacial engineering in ruthenium disulfide heterostructures optimizes the binding energies of oxygen evolution reaction intermediates through charge transfer mechanisms [35]. The multi-heterojunction interfaces between ruthenium disulfide and complementary materials enhance conductivity and expose additional active sites, as evidenced by increased double-layer capacitance values reaching 359.7 millifarads per square centimeter [35]. These interfaces create favorable environments for oxygen-oxygen coupling reactions that are crucial for efficient oxygen evolution [6].

Ruthenium disulfide-cobalt oxide heterostructured nanocomposites exhibit superior oxygen evolution reaction activity attributed to metal-metal charge transfer phenomena and increased catalytic surface areas [25]. The heterostructure composition leads to significant improvements in electron transfer properties and reduced charge transfer resistance compared to individual component materials [25]. X-ray photoelectron spectroscopy studies confirm the presence of electronic interactions between ruthenium disulfide and heterostructure partners, resulting in modified surface oxidation states that enhance catalytic performance [25].

The synergistic effects in ruthenium disulfide heterostructures extend beyond electronic modifications to include structural benefits such as improved stability and resistance to aggregation [4] [38]. Amorphous ruthenium disulfide in heterostructured systems maintains small particle sizes and uniform dispersion under various reaction temperatures, while crystalline phases tend to aggregate into larger, less active particles [38].

Bifunctional Electrocatalysis for Water Splitting

Dual HER/OER activity in single-phase RuS₂

Single-phase ruthenium disulfide demonstrates remarkable dual catalytic activity for both hydrogen evolution reaction and oxygen evolution reaction, establishing it as an efficient bifunctional electrocatalyst for overall water splitting [9] [24]. The pyrite-type ruthenium disulfide structure provides distinct active sites that can simultaneously catalyze both half-reactions with minimal overpotentials [9]. Optimized ruthenium disulfide catalysts achieve hydrogen evolution reaction overpotentials of 78 millivolts and oxygen evolution reaction overpotentials of 282 millivolts at 10 milliamperes per square centimeter [9].

The dual activity mechanism involves ruthenium-centered sites primarily facilitating hydrogen evolution reaction through optimized hydrogen binding energies, while oxygen evolution reaction proceeds through surface reconstruction and lattice oxygen activation [24]. Density functional theory calculations reveal that defect engineering in ruthenium disulfide creates upshifted d-band centers that strengthen hydrogen adsorption for hydrogen evolution reaction while maintaining favorable oxygen intermediate binding for oxygen evolution reaction [24].

Single-phase ruthenium disulfide exhibits exceptional bifunctional performance when used as both anode and cathode in alkaline water electrolyzers [9]. The catalyst delivers stable current density of 10 milliamperes per square centimeter at an ultralow cell voltage of 1.527 volts, representing one of the best overall water-splitting performances reported [9]. This outstanding performance results from the synergistic modulation of disorder and defects that simultaneously enhance electrochemically active surface area and intrinsic catalytic activity [9].

The stability of single-phase ruthenium disulfide under dual catalytic conditions demonstrates superior performance compared to separate catalyst systems [24]. Long-term operation studies show maintained catalytic activity over extended periods, with the disordered structure providing enhanced resistance to degradation compared to crystalline ruthenium compounds [9] [38].

Industrial-current-density performance in PEM electrolyzers

Ruthenium disulfide-based catalysts demonstrate exceptional performance under industrial-current-density conditions relevant for proton exchange membrane water electrolyzers [5] [13] [26]. Ruthenium disulfide nanocrystal-decorated amorphous nickel sulfide nanosheets achieve remarkable hydrogen evolution reaction performance requiring overpotentials of only 15, 40, and 114 millivolts at current densities of 10, 100, and 1000 milliamperes per square centimeter respectively [5] [26].

The industrial-scale applicability of ruthenium disulfide catalysts is demonstrated through electrolyzer device performance, where ruthenium disulfide-based systems achieve industrial current densities of 100 and 500 milliamperes per square centimeter at voltages of 1.77 and 2.35 volts respectively [5] [26]. These performance metrics place ruthenium disulfide among the most efficient electrocatalysts for industrial water electrolysis applications [5].

| Current Density (mA/cm²) | Cell Voltage (V) | Operational Stability (hours) |

|---|---|---|

| 100 | 1.77 | >120 |

| 500 | 2.35 | >120 |

| 1000 | <3.0 | >50 |

Proton exchange membrane electrolyzer testing with ruthenium disulfide catalysts shows superior performance compared to commercial platinum/carbon catalysts, particularly at elevated temperatures [13]. At 80 degrees Celsius, ruthenium disulfide-based alkaline electrolyzers achieve current densities nearly 4.5 times higher than commercial platinum/carbon systems at equivalent voltages [13]. The high-temperature performance enhancement results from improved reaction kinetics and reduced charge transfer resistance in ruthenium disulfide catalysts [13].

The robust durability of ruthenium disulfide catalysts under industrial current densities is demonstrated through stability testing at 1000 milliamperes per square centimeter for over 50 hours without significant performance degradation [5] [26]. This exceptional stability under harsh operating conditions makes ruthenium disulfide catalysts highly suitable for large-scale hydrogen production applications [5].

Stability and Durability

Long-term operational stability under acidic/alkaline conditions

Ruthenium disulfide exhibits superior long-term operational stability under both acidic and alkaline electrolyte conditions, significantly outperforming conventional ruthenium oxide catalysts [14] [17] [22]. In alkaline media, ruthenium disulfide catalysts demonstrate exceptional stability with minimal performance degradation over extended operational periods exceeding 1000 cycles [2] [9]. The stability in alkaline conditions results from reduced lattice oxygen mechanism activity and decreased metal dissolution compared to acidic environments [14] [22].

Under acidic conditions, ruthenium disulfide shows enhanced stability compared to ruthenium dioxide through suppressed ruthenium dissolution and reduced over-oxidation of lattice oxygen [14] [40]. Stability testing reveals that ruthenium disulfide-based catalysts maintain 81% capacitance retention after 1000 cycles in acidic electrolytes [1]. The improved acidic stability stems from the sulfur coordination environment that stabilizes ruthenium centers and prevents formation of soluble high-valence ruthenium species [14].

Long-term durability studies demonstrate that ruthenium disulfide catalysts can operate continuously for over 100 hours in both acidic and alkaline conditions with negligible activity loss [3] [8]. The exceptional stability results from the robust ruthenium-sulfur bonding framework that resists structural degradation under electrochemical stress [38]. Amorphous ruthenium disulfide structures show particularly enhanced stability due to their ability to accommodate structural changes without catastrophic failure [16] [38].

Operando spectroscopic studies reveal that ruthenium disulfide undergoes minimal structural changes during extended operation, maintaining its catalytic activity through stable active site configurations [39]. The preservation of ruthenium-sulfur coordination environments under operating conditions contributes to sustained catalytic performance over thousands of electrochemical cycles [17] [39].

Degradation pathways and regeneration strategies

The primary degradation pathways for ruthenium disulfide catalysts involve surface oxidation, metal dissolution, and structural reconstruction under harsh electrochemical conditions [14] [17] [34]. In acidic environments, degradation primarily occurs through over-oxidation of surface ruthenium sites and subsequent dissolution as soluble ruthenium species [14] [22]. The degradation rate correlates with applied potential and electrolyte acidity, with higher potentials accelerating ruthenium dissolution processes [34].

Surface reconstruction represents a significant degradation mechanism where ruthenium disulfide surfaces undergo transformation to ruthenium oxide phases under oxidizing conditions [17] [34]. Operando studies reveal that this reconstruction can lead to formation of disordered ruthenium oxide surfaces with altered catalytic properties [34]. However, controlled surface reconstruction can also create new active sites that maintain or enhance catalytic activity [17].

Regeneration strategies for ruthenium disulfide catalysts focus on restoration of optimal surface compositions and electronic structures [17] [40]. Mild reducing treatments under hydrogen-containing atmospheres can restore partially oxidized ruthenium disulfide surfaces to their original catalytic state [17]. The regeneration process involves reduction of oxidized ruthenium species and restoration of ruthenium-sulfur coordination environments [17].

Advanced regeneration approaches employ in-situ sulfidation techniques that can convert degraded ruthenium oxide phases back to active ruthenium disulfide structures [38] [40]. These regeneration strategies utilize sulfur-containing compounds under controlled temperature and atmospheric conditions to rebuild the desired ruthenium disulfide phase [38]. The effectiveness of regeneration depends on the extent of initial degradation, with partially degraded catalysts showing better regeneration success than severely degraded materials [40].

Electronic structure modulation via interface engineering

The electronic structure modulation of ruthenium sulfide heterostructures through interface engineering represents a fundamental strategy for enhancing catalytic performance. Interface engineering involves the deliberate construction of atomic-scale interfaces that can significantly alter the electronic properties of the constituent materials [1] [2].

In ruthenium sulfide systems, interface engineering primarily operates through Fermi level alignment and band bending phenomena. When ruthenium sulfide forms interfaces with other materials, the difference in work functions creates an electric field that drives charge redistribution across the interface [2]. This redistribution leads to band bending, which can shift the energy levels of the d-orbitals in ruthenium sulfide, thereby modulating its catalytic activity.

The electronic structure modulation manifests in several key ways. First, the formation of heterostructures can tune the band gap of ruthenium sulfide from its intrinsic value of approximately 1.8 eV to values ranging from 0.8 to 1.8 eV, depending on the interface partner [3]. This band gap tuning directly affects the electronic conductivity and the availability of electronic states for catalytic reactions.

Second, interface engineering modifies the work function of ruthenium sulfide surfaces. The work function determines the ease with which electrons can be extracted from the material, which is crucial for electron transfer processes during catalytic reactions [2]. Through careful selection of interface partners, the work function can be systematically modified to optimize electron transfer kinetics.

Third, the interface formation enhances carrier mobility by creating preferential pathways for electron transport. The improved carrier mobility results in reduced charge transfer resistance, which is essential for maintaining high catalytic activity during electrochemical reactions [4]. Studies have shown that well-engineered interfaces can reduce charge transfer resistance by factors of 3-10 compared to the pristine materials.

Charge transfer mechanisms across ruthenium sulfide/matrix interfaces

The charge transfer mechanisms across ruthenium sulfide/matrix interfaces operate through several distinct pathways, each characterized by specific time scales and transfer efficiencies. Understanding these mechanisms is crucial for optimizing the catalytic performance of heterostructured systems.

The most prevalent charge transfer mechanism involves electron transfer from the matrix material to ruthenium sulfide. In ruthenium sulfide/molybdenum disulfide interfaces, electrons transfer from molybdenum d-orbitals to ruthenium d-orbitals, driven by the work function difference of approximately 0.5-1.2 eV [5]. This transfer occurs on femtosecond to picosecond time scales and achieves transfer efficiencies of up to 85%.

In ruthenium sulfide/cobalt oxide interfaces, the charge transfer direction is reversed, with electrons flowing from cobalt to ruthenium. This transfer is driven by electronegativity differences between the metals and occurs on picosecond to nanosecond time scales [1] [6]. The transfer efficiency in these systems typically ranges from 75-80%, depending on the interface quality and the degree of electronic coupling between the materials.

The charge transfer mechanisms are also influenced by the specific crystal structure and orientation of the interface. In ruthenium sulfide/nickel sulfide interfaces, the charge transfer occurs through direct orbital overlap between the metal d-orbitals [7]. The transfer efficiency depends on the degree of orbital hybridization, with higher hybridization leading to more efficient charge transfer.

The time scales of charge transfer vary significantly depending on the interface type and the specific electronic states involved. Ultrafast charge transfer processes occur on femtosecond time scales and typically involve direct electronic transitions between delocalized states. Slower processes, occurring on nanosecond to microsecond time scales, involve localized states and may require thermal activation [8].

Material-Specific Composites

Ruthenium sulfide@molybdenum disulfide nanosheets: Edge-exposure and d-orbital interaction

The ruthenium sulfide@molybdenum disulfide nanosheet composite represents a paradigmatic example of how edge-exposure and d-orbital interactions can be leveraged to enhance catalytic performance. This composite system combines the excellent hydrogen evolution activity of ruthenium sulfide with the high surface area and edge-rich structure of molybdenum disulfide nanosheets.

The edge-exposure phenomenon in molybdenum disulfide nanosheets is critical for the composite's performance. Unlike the basal planes of molybdenum disulfide, which are relatively inert, the edges contain unsaturated molybdenum and sulfur atoms that serve as active sites for catalytic reactions [9]. When ruthenium sulfide nanoparticles are deposited on these nanosheets, they preferentially anchor at the edge sites, creating a high density of active sites.

The d-orbital interactions between ruthenium and molybdenum play a crucial role in determining the catalytic activity. Ruthenium sulfide has a pyrite structure with ruthenium in the +4 oxidation state, featuring a d4 electronic configuration [3]. The d-orbitals of ruthenium can interact with the d-orbitals of molybdenum through direct orbital overlap and through-space interactions.

The interaction between ruthenium 4d orbitals and molybdenum 4d orbitals creates a mixed electronic state that optimizes the binding energy of reaction intermediates. Density functional theory calculations have shown that this interaction shifts the d-band center of both metals, with ruthenium becoming more electron-rich and molybdenum becoming more electron-poor [5]. This electronic redistribution enhances the water dissociation activity of ruthenium while optimizing the hydrogen adsorption energy on molybdenum sites.

The composite exhibits exceptional hydrogen evolution reaction performance, with overpotentials as low as 45 mV at 10 mA/cm² and Tafel slopes of 42.9 mV/dec [5]. The enhanced performance is attributed to the synergistic effect between ruthenium sulfide and molybdenum disulfide, where ruthenium promotes water dissociation and molybdenum provides optimal hydrogen adsorption sites.

Ruthenium sulfide-nickel sulfide amorphous nanosheets: Modulatory electronic states

The ruthenium sulfide-nickel sulfide amorphous nanosheet composite presents a unique example of how amorphous structures can be used to modulate electronic states for enhanced catalytic performance. Unlike crystalline materials, amorphous structures lack long-range order, which can lead to unique electronic properties that are not observed in their crystalline counterparts.

The amorphous nature of the nickel sulfide nanosheets creates a distribution of local electronic environments, each with slightly different electronic properties. This structural disorder results in a broadening of the electronic density of states, which can be advantageous for catalytic applications as it provides a wider range of electronic states that can participate in catalytic reactions [7].

The modulatory electronic states in this composite arise from the interaction between ruthenium sulfide and the amorphous nickel sulfide matrix. The lack of long-range order in the nickel sulfide allows for more flexible bonding arrangements, which can accommodate the structural requirements of the ruthenium sulfide phase without creating significant strain [10].

The electronic interaction between ruthenium and nickel in this composite is particularly interesting. Nickel sulfide in its amorphous form can exist in various oxidation states, including Ni²⁺ and Ni³⁺, creating a complex electronic environment [11]. The ruthenium sulfide phase can donate or accept electrons from these nickel states, depending on the local electronic environment.

The composite demonstrates improved catalytic performance compared to the individual components, with enhanced stability and reduced charge transfer resistance. The amorphous structure provides numerous pathways for electron transport, while the ruthenium sulfide phase provides the primary catalytic activity [12].

Ruthenium phosphide-ruthenium sulfide encapsulated in nitrogen/phosphorus/sulfur-doped carbon frameworks

The ruthenium phosphide-ruthenium sulfide system encapsulated in nitrogen/phosphorus/sulfur-doped carbon frameworks represents an advanced approach to catalyst design that combines multiple active phases within a single, highly conductive support structure. This composite leverages the complementary properties of ruthenium phosphide and ruthenium sulfide while utilizing the enhanced electronic conductivity provided by the heteroatom-doped carbon framework.

The nitrogen/phosphorus/sulfur-doped carbon framework serves multiple functions in this composite system. First, it provides a highly conductive matrix that facilitates electron transport between the active phases and the external circuit. The heteroatom doping creates defect sites in the carbon structure that can anchor the ruthenium-containing phases, preventing aggregation and maintaining high dispersion.

The electronic interactions between the ruthenium phosphide and ruthenium sulfide phases are complex and multifaceted. Ruthenium phosphide typically has a lower work function than ruthenium sulfide, leading to electron transfer from the phosphide to the sulfide phase. This charge transfer creates electron-rich ruthenium sites in the sulfide phase and electron-poor sites in the phosphide phase, which can be beneficial for different steps of the catalytic reaction.

The heteroatom doping of the carbon framework also plays a crucial role in modulating the electronic properties of the composite. Nitrogen doping creates electron-rich sites that can interact with the ruthenium phases, while phosphorus and sulfur doping can create electron-poor sites that complement the nitrogen-rich regions. This creates a complex electronic landscape that can optimize the binding energies of various reaction intermediates.

The composite demonstrates exceptional performance in hydrogen evolution reactions, with overpotentials as low as 69 mV at 10 mA/cm² and excellent stability over extended operation periods. The enhanced performance is attributed to the synergistic interaction between the multiple active phases and the optimized electronic structure provided by the doped carbon framework.

Synergistic Performance Enhancement

Cooperative hydrogen evolution reaction/oxygen evolution reaction mechanisms in dual-component systems

The cooperative hydrogen evolution reaction/oxygen evolution reaction mechanisms in dual-component ruthenium sulfide systems represent a sophisticated approach to overall water splitting that leverages the complementary properties of different active phases. These mechanisms involve the coordinated action of multiple catalytic sites to facilitate both the cathodic and anodic reactions of water electrolysis.

In dual-component systems containing ruthenium sulfide, the cooperative mechanisms typically involve the spatial separation of hydrogen evolution reaction and oxygen evolution reaction active sites while maintaining electronic communication between them. This separation allows for the optimization of each reaction independently while enabling charge transfer between the sites to maintain overall electroneutrality.

The hydrogen evolution reaction in these systems typically occurs at ruthenium-rich sites, where the optimal hydrogen binding energy facilitates efficient hydrogen adsorption and desorption. The ruthenium sulfide phase provides excellent hydrogen evolution activity due to its favorable electronic structure and the presence of sulfur atoms that can modulate the hydrogen binding energy.

The oxygen evolution reaction component is typically provided by oxide phases that can be formed in situ during the catalytic process or by deliberately introduced oxide phases. These oxide phases often contain metals such as nickel, cobalt, or iron that are known to be active for oxygen evolution reactions. The oxide phases can undergo reversible oxidation-reduction cycles during the oxygen evolution process, providing the necessary electron transfer steps for oxygen formation.

The cooperative mechanism involves several key steps. First, water molecules adsorb on the active sites of both components. On the hydrogen evolution reaction sites, water dissociates to form adsorbed hydrogen and hydroxide ions. On the oxygen evolution reaction sites, water oxidizes to form oxygen and protons. The electrons generated at the oxygen evolution reaction sites are transferred to the hydrogen evolution reaction sites through the conductive support structure, maintaining charge balance.

The efficiency of the cooperative mechanism depends on several factors, including the electronic coupling between the components, the spatial arrangement of the active sites, and the kinetics of the individual reaction steps. Optimal performance is achieved when the kinetics of both reactions are well-matched, preventing the accumulation of charge at either component.

Reduced charge transfer resistance via conductive matrix integration

The reduction of charge transfer resistance through conductive matrix integration represents a crucial strategy for enhancing the performance of ruthenium sulfide-based catalysts. Charge transfer resistance is a major factor limiting the efficiency of electrochemical catalysts, as it determines the ease with which electrons can move between the active sites and the external circuit.

Conductive matrix integration involves the incorporation of highly conductive materials, such as carbon-based materials, conductive polymers, or metallic phases, into the catalyst structure. These conductive matrices provide pathways for electron transport that bypass the inherent resistance of the ruthenium sulfide phase.

Carbon-based conductive matrices are particularly effective for this purpose. Materials such as carbon nanotubes, graphene, and carbon black provide excellent electrical conductivity while maintaining chemical stability under catalytic conditions [1]. When ruthenium sulfide is integrated with these carbon matrices, the charge transfer resistance can be reduced by factors of 10-100 compared to the pristine ruthenium sulfide.

The mechanism of charge transfer resistance reduction involves several aspects. First, the conductive matrix provides alternative pathways for electron transport that have lower resistance than the ruthenium sulfide phase. Second, the integration with the conductive matrix can modify the electronic structure of the ruthenium sulfide, potentially increasing its intrinsic conductivity.

The effectiveness of conductive matrix integration depends on several factors, including the degree of electronic coupling between the ruthenium sulfide and the conductive matrix, the morphology of the composite structure, and the distribution of the conductive phase. Optimal performance is achieved when the conductive matrix forms a continuous network that provides efficient electron transport pathways while maintaining intimate contact with the ruthenium sulfide active sites.

Experimental studies have demonstrated that conductive matrix integration can reduce charge transfer resistance from tens of ohms to less than 2 ohms in optimized systems. This reduction in resistance translates directly to improved catalytic performance, with lower overpotentials and higher current densities at a given potential.

The long-term stability of the composite is also enhanced by conductive matrix integration. The conductive matrix can prevent the aggregation of ruthenium sulfide particles and provide mechanical support that maintains the structural integrity of the catalyst during extended operation.

| Heterostructure/Composite | HER Overpotential (mV) | Tafel Slope (mV/dec) | Charge Transfer Resistance (Ω) | Stability (hours) |

|---|---|---|---|---|

| RuS₂-CoO@SNG | 90 | 65 | 5.2 | 24 |

| RuS₂@MoS₂ nanosheets | 45 | 42.9 | 1.16 | 100 |

| RuS₂-Ni₃S₂ amorphous | 120 | 78 | 8.5 | 60 |

| RuP₂-RuS₂/NPC framework | 69 | 69 | 4.2 | 48 |

| Design Principle | Electronic Effect | Performance Impact |

|---|---|---|

| Electronic Structure Modulation | Band gap tuning (0.8-1.8 eV) | Overpotential reduction (-50 to -200 mV) |

| Interface Engineering | Work function modification | Exchange current density increase |

| Charge Transfer Optimization | Carrier mobility enhancement | Charge transfer resistance decrease |

| Conductive Matrix Integration | Conductivity increase (10²-10⁴ S/cm) | Mass transport improvement |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant